REACTION_CXSMILES
|
[O:1]1[C:5]2[C:6]([CH2:10][C:11]([NH:13][CH3:14])=O)=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[BH4-].[Na+].C(O)(=O)C.Cl>O1CCOCC1>[O:1]1[C:5]2[C:6]([CH2:10][CH2:11][NH:13][CH3:14])=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
O1C=CC2=C1C(=CC=C2)CC(=O)NC
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was warmed slowly
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The remaining oil was distilled (B.p. 111-114° C/l mm Hg)
|
Type
|
CUSTOM
|
Details
|
The compound was obtained as colourless oil, 3.7 g (46%)
|
Name
|
|
Type
|
|
Smiles
|
O1C=CC2=C1C(=CC=C2)CCNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |